Predicted pKa and Basicity Differentiate from N-Unsubstituted and Amino-Substituted Analogs
The predicted pKa of 2-(Azetidin-1-ylcarbonyl)-3-bromo-5-chloropyridine is -2.24±0.10, indicating it is a very weak base . This contrasts with regioisomers such as 3-(azetidin-3-yl)-5-bromo-2-chloropyridine (CAS 1260883-29-1), which contains a free secondary amine (azetidine NH) with a predicted pKa expected in the 8-10 range (class-level inference based on azetidine pKa ~11.3), resulting in distinctly different protonation states and solubility profiles under physiological conditions. The low pKa of the target compound means it remains predominantly uncharged across a broad pH range, potentially enhancing membrane permeability relative to its basic amine-containing counterparts.
| Evidence Dimension | Predicted pKa (basicity) |
|---|---|
| Target Compound Data | pKa = -2.24±0.10 (predicted, ACD/Labs) |
| Comparator Or Baseline | 3-(Azetidin-3-yl)-5-bromo-2-chloropyridine (pKa ~8-10, class-level estimate for secondary azetidine amine) |
| Quantified Difference | ~10-12 pKa units lower for target compound |
| Conditions | Predicted values; ACD/Labs algorithm via ChemicalBook |
Why This Matters
Protonation state differences of this magnitude translate to >10 orders of magnitude difference in ionized fraction at neutral pH, critically affecting solubility, permeability, and assay compatibility in drug discovery workflows.
